molecular formula C26H46Cl2N2O B12692713 (p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride CAS No. 94279-03-5

(p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride

Cat. No.: B12692713
CAS No.: 94279-03-5
M. Wt: 473.6 g/mol
InChI Key: OXVVZJAXODXQFF-UHFFFAOYSA-N
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Description

(p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride is a quaternary ammonium compound (QAC) with the CAS number 94279-03-5 (industrial grade) . Structurally, it consists of:

  • A p-chlorobenzyl group (aromatic ring with a chlorine substituent at the para position).
  • A dimethyl[3-[(1-oxotetradecyl)amino]propyl] moiety, where the tetradecyl (C14) acyl chain is linked via an amide bond to a propylamine group.
  • A chloride counterion.

Its molecular formula is C₃₀H₅₄Cl₂N₂O, with a molecular weight of 549.65 g/mol (inferred from structural analogs in ).

Properties

CAS No.

94279-03-5

Molecular Formula

C26H46Cl2N2O

Molecular Weight

473.6 g/mol

IUPAC Name

(4-chlorophenyl)methyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium;chloride

InChI

InChI=1S/C26H45ClN2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-16-26(30)28-21-15-22-29(2,3)23-24-17-19-25(27)20-18-24;/h17-20H,4-16,21-23H2,1-3H3;1H

InChI Key

OXVVZJAXODXQFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=C(C=C1)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride typically involves the quaternization of dimethyl[3-[(1-oxotetradecyl)amino]propyl]amine with p-chlorobenzyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride is used as a surfactant and phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields .

Biology

In biological research, this compound is used for its antimicrobial properties. It is effective against a wide range of bacteria and fungi, making it useful in studying microbial resistance and developing new antimicrobial agents .

Medicine

In medicine, (p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride is explored for its potential in drug delivery systems. Its ability to interact with biological membranes makes it a candidate for enhancing the delivery of therapeutic agents .

Industry

Industrially, this compound is used in formulations of disinfectants and sanitizers due to its antimicrobial properties. It is also used in the production of personal care products like shampoos and conditioners .

Mechanism of Action

The mechanism of action of (p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is facilitated by its amphiphilic nature, allowing it to integrate into the membrane and disrupt its integrity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the QAC Family

The compound belongs to a broader class of QACs with variations in the aromatic substituent, acyl chain length, and functional groups. Key analogues include:

Table 1: Structural and Functional Comparison of QACs
Compound Name (CAS) Aromatic Group Acyl Chain Length Key Functional Features Applications References
(p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride (94279-03-5) p-Chlorobenzyl C14 (tetradecyl) Chlorine enhances lipophilicity; amide linkage Industrial antimicrobial/surfactant (inferred)
Miramistin / Benzyldimethyl[3-(myristoylamino)propyl]ammonium chloride (unknown CAS) Benzyl (no Cl) C14 (myristoyl) Broad-spectrum antimicrobial; low toxicity Topical antiseptic (Candida, MRSA)
Benzyldimethyl[3-(1-oxooctadecyl)amino]propyl]ammonium chloride (65694-10-2) Benzyl C18 (stearyl) Longer acyl chain increases hydrophobicity Cosmetic antistatic agent
QUATERNIUM-70 (68921-83-5) None C18 (stearyl) + C14 (tetradecyloxy) Dual acyl/ether chains; complex structure Antistatic agent in cosmetics
(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride (84697-06-3) 2,4-Dichlorobenzyl C12 (dodecyl) Two chlorine atoms; shorter acyl chain Industrial biocide (inferred)

Antimicrobial Activity and Toxicity

  • Miramistin (benzyl derivative without Cl): Exhibits broad-spectrum activity against bacteria (e.g., MRSA) and fungi (e.g., Candida), with low cytotoxicity due to its optimized C14 acyl chain .
  • (p-Chlorobenzyl)dimethyl[...]tetradecyl... : The p-chloro substitution likely enhances membrane disruption in microbes by increasing lipophilicity, though direct toxicity data are unavailable. Comparatively, BDMMAC (benzyl-C14 variant) shows toxicity at 0.02% concentration in vitro .
  • Stearyl (C18) analogues (e.g., 65694-10-2): Longer acyl chains improve antimicrobial efficacy but may raise toxicity risks due to stronger membrane interaction .

Physical and Chemical Properties

  • Solubility : The p-chloro derivative is expected to have lower water solubility than Miramistin due to increased hydrophobicity. QUATERNIUM-70, with dual chains, has a solubility of 10 mg/L at 20°C .
  • Molecular Weight : The target compound (549.65 g/mol) is lighter than QUATERNIUM-70 (659.52 g/mol) but heavier than Miramistin (~465 g/mol, inferred) .

Biological Activity

(p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride, with the CAS number 94279-03-5, is a quaternary ammonium compound that exhibits significant biological activity. This compound is part of a broader class known as alkyl dimethyl benzyl ammonium chlorides (ADBACs), which are widely utilized in various applications, including disinfectants, pharmaceuticals, and agricultural products. Understanding its biological activity is crucial for assessing its ecological impact and potential therapeutic uses.

  • Molecular Formula : C26H46Cl2N2O
  • Molecular Weight : 473.56 g/mol
  • LogP : 8.6386 (indicating high lipophilicity)
  • EINECS : 304-748-1

The biological activity of (p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride is primarily attributed to its ability to disrupt cellular membranes due to its cationic nature. This property allows it to interact with negatively charged phospholipid bilayers, leading to increased permeability and potential cell lysis. Additionally, its lipophilic character facilitates penetration into lipid-rich environments, enhancing its antimicrobial efficacy.

Biological Activity and Toxicity Studies

Recent studies have highlighted the ecological risks associated with ADBACs, particularly their toxicity to aquatic organisms. For instance, a study on the impact of environmentally relevant concentrations of ADBAC C12-C16 revealed oxidative stress responses in Danio rerio (zebrafish), affecting multiple organs such as the liver and gills. The study reported significant alterations in gene expression related to apoptosis and oxidative damage, indicating that these compounds could threaten freshwater ecosystems at low concentrations .

Table 1: Summary of Toxicological Findings

OrganResponse TypeKey Findings
GillsOxidative StressHighest susceptibility; significant reduction in SOD and CAT activity
LiverGene ExpressionIncreased bax, blc2, casp3, p53 expression levels
GutOxidative StressConcentration-dependent reduction in antioxidant enzyme activity

Case Studies

  • Aquatic Toxicity : A study assessed the acute toxicity of ADBACs on various freshwater species, demonstrating that exposure led to behavioral changes and mortality at specific concentrations. The findings suggested a need for regulatory assessments to mitigate environmental impacts .
  • Pharmaceutical Applications : Research indicates potential applications in drug delivery systems due to its ability to enhance membrane permeability. Studies exploring its use as an antimicrobial agent have shown promising results against a range of pathogens .

Ecotoxicological Impact

The widespread use of (p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride raises concerns regarding its environmental fate and persistence. Its propensity to adsorb to soils and sediments can lead to bioaccumulation in aquatic organisms, posing long-term ecological risks .

Table 2: Environmental Fate Characteristics

PropertyFinding
BiodegradabilityHigh (>80% in 28 days)
Sorption PotentialStrong adsorption to soils
Hydrolytic StabilityStable under neutral pH

Q & A

Q. What are the established synthetic routes for (p-chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride?

The compound is synthesized via quaternization reactions , typically involving the alkylation of a tertiary amine precursor. For example, related cationic surfactants are prepared by reacting N-[3-(dimethylamino)propyl] methacrylamide with chloroacetate esters under free-radical polymerization conditions, followed by quaternization with halide agents like benzyl chloride derivatives . Key steps include purification via column chromatography and verification of quaternary ammonium formation using ¹H NMR (e.g., disappearance of tertiary amine signals at δ 2.2–2.4 ppm) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to identify the benzyl group (δ 7.3–7.5 ppm aromatic protons), tetradecanoyl chain (δ 1.2–1.3 ppm CH₂ groups), and quaternary ammonium (δ 3.1–3.3 ppm N⁺-CH₃) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak at m/z 438.338 (C₂₆H₄₇ClN₂O⁺) .
  • Elemental Analysis : Validation of C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What is the proposed mechanism of antimicrobial action for this compound?

The compound disrupts microbial membranes via hydrophobic interactions between its tetradecanoyl tail and lipid bilayers, increasing membrane permeability. The amidopropyl linker acts as a hinge, allowing conformational flexibility for optimal insertion into membranes. Cationic ammonium groups further destabilize membrane integrity through electrostatic interactions with anionic phospholipids .

Advanced Research Questions

Q. How does varying the acyl chain length (e.g., C₁₄ vs. C₁₈) impact biological activity?

Comparative studies of analogs (e.g., C₁₂, C₁₆, C₁₈ chains) reveal that chain length directly correlates with micelle formation efficiency and critical micelle concentration (CMC). Longer chains (C₁₈) enhance hydrophobic interactions but may reduce solubility, while C₁₄ balances membrane penetration and aqueous dispersibility. For example, C₁₄ derivatives exhibit lower MIC values (e.g., 2–4 µg/mL against S. aureus) compared to shorter chains .

Q. What experimental methods resolve contradictions in reported minimum inhibitory concentrations (MICs) across studies?

Discrepancies in MIC data often arise from strain-specific resistance or assay conditions. To address this:

  • Use standardized broth microdilution protocols (CLSI M07-A11).
  • Include positive controls (e.g., benzalkonium chloride) and account for solvent effects (e.g., DMSO ≤1% v/v).
  • Perform time-kill assays to differentiate bacteriostatic vs. bactericidal activity .

Q. How can the compound’s interaction with 2D nanomaterials (e.g., MoS₂) be evaluated for hybrid material applications?

  • X-ray Diffraction (XRD) : Monitor interlayer spacing changes in MoS₂ after compound intercalation (e.g., d-spacing increase from 6.2 Å to >10 Å).
  • Transmission Electron Microscopy (TEM) : Visualize exfoliation of MoS₂ layers and surfactant adsorption.
  • Thermogravimetric Analysis (TGA) : Quantify loading efficiency by mass loss at 200–400°C .

Q. What strategies optimize the compound’s solubility for in vivo applications without compromising activity?

  • Co-solvent systems : Use ethanol (≤10%) or cyclodextrin inclusion complexes.
  • Structural modifications : Introduce hydroxyl groups (e.g., replacing chlorobenzyl with hydroxybenzyl) to enhance hydrophilicity.
  • Nanoemulsion formulations : Encapsulate the compound in lipid-based carriers (e.g., lecithin/chitosan nanoparticles) .

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